CRT0066854: A Technical Guide to a Potent and Selective Atypical PKC Inhibitor
CRT0066854: A Technical Guide to a Potent and Selective Atypical PKC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CRT0066854, a potent and selective small molecule inhibitor of atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ. This document consolidates key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and relevant signaling pathways.
Introduction
The atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ, are crucial regulators of cellular processes, most notably in the establishment and maintenance of cell polarity.[1] Their dysregulation has been implicated in various diseases, particularly in cancer, where they are considered attractive therapeutic targets, especially in Ras-driven tumors.[2] CRT0066854 is a thieno[2,3-d]pyrimidine-based compound identified as a potent and selective chemical tool for modulating aPKC activity both in vitro and in cellular contexts.[3]
Quantitative Data
The inhibitory activity and cellular effects of CRT0066854 have been quantified across various biochemical and cell-based assays. The following tables summarize these key findings for easy comparison.
| Target | Assay Type | IC50 Value | Reference(s) |
| Full-length PKCι | Biochemical Kinase Assay | 132 nM | [4],,[3] |
| Full-length PKCζ | Biochemical Kinase Assay | 639 nM | [4],,[3] |
| ROCK-II | Biochemical Kinase Assay | 620 nM | [4],,[3] |
| PKCι kinase domain (PKCιk) | Biochemical Kinase Assay | 86 nM | [2] |
| PKCζ kinase domain (PKCζk) | Biochemical Kinase Assay | 450 nM | [2] |
| nPKCϵ | Biochemical Kinase Assay | 7.21 µM | [5] |
| LLGL2 Phosphorylation (HEK-293) | Cell-based Assay | 0.87 µM | [5] |
| A549 Lung Carcinoma Cell Viability | Cell-based Assay | 3.47 µM | [5] |
Table 1: Inhibitory Potency of CRT0066854
Mechanism of Action
CRT0066854 functions as an ATP-competitive inhibitor, binding within the nucleotide-binding pocket of atypical PKCs.[1] Structural analysis from a crystal structure of the human PKCι kinase domain in complex with CRT0066854 reveals a unique inhibitory mechanism.[3] The compound's benzyl group displaces a conserved Asn-Phe-Asp (NFD) motif, which is essential for forming a functional ATP-binding pocket.[1][3] This displacement prevents the proper alignment of ATP for catalysis. Furthermore, CRT0066854 engages an acidic patch on the kinase surface that is typically used by arginine-rich substrates.[1][3]
Signaling Pathways
Atypical PKCs are central components of the PAR polarity complex, which also includes Par3 and Par6. This complex plays a fundamental role in establishing apical-basal polarity in epithelial cells. Upstream signals, such as the activation of the small GTPase Cdc42, can recruit and activate the PAR complex. Once active, aPKCs phosphorylate downstream substrates to enforce cell polarity. One such critical substrate is Lethal giant larvae 2 (LLGL2). Phosphorylation of LLGL2 by aPKCs regulates its localization and function. CRT0066854, by inhibiting aPKC, prevents the phosphorylation of LLGL2, thereby disrupting these polarity signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize CRT0066854.
In Vitro Kinase Assay (IC50 Determination)
This protocol describes a radiometric method for determining the inhibitory potency of CRT0066854 against a target kinase.
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Materials:
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Purified recombinant aPKC enzyme
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Kinase-specific substrate peptide (e.g., QKRPSQRSKYL)
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Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA)
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[γ-³²P]ATP
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CRT0066854 stock solution (in DMSO)
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P81 phosphocellulose paper
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0.75% Phosphoric acid
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Scintillation counter and fluid
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Procedure:
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Prepare serial dilutions of CRT0066854 in the kinase assay buffer.
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In a microcentrifuge tube, combine the kinase assay buffer, the substrate peptide, and the diluted CRT0066854 or DMSO (vehicle control).
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Add the purified aPKC enzyme to the mixture and pre-incubate for 10 minutes at room temperature.
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Initiate the kinase reaction by adding [γ-³²P]ATP.
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Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.
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Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
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Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
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Measure the incorporated radioactivity using a scintillation counter.
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Calculate the percentage of kinase inhibition for each concentration of CRT0066854 relative to the vehicle control.
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Determine the IC50 value by fitting the data to a dose-response curve.
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Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of CRT0066854 on the viability of cell lines, such as A549.
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Materials:
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A549 cells (or other cell line of interest)
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Complete cell culture medium
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96-well cell culture plates
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CRT0066854 stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
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Procedure:
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Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat the cells with serial dilutions of CRT0066854 or DMSO (vehicle control) and incubate for the desired duration (e.g., 72 hours).
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After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
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Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
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Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
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3D Morphogenesis Assay
This assay is used to evaluate the effect of CRT0066854 on the ability of epithelial cells (e.g., MDCK cells expressing oncogenic H-Ras) to form organized, polarized structures in a 3D matrix.
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Materials:
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MDCK-H-Ras cells
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Collagen I or Matrigel
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Complete cell culture medium
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8-well chamber slides
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CRT0066854 stock solution (in DMSO)
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Fixation and permeabilization buffers
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Fluorescent probes for imaging (e.g., DAPI for nuclei, phalloidin for actin)
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Confocal microscope
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Procedure:
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Prepare a single-cell suspension of MDCK-H-Ras cells.
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Mix the cells with the 3D matrix solution (e.g., collagen I) on ice.
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Dispense the cell-matrix mixture into the wells of an 8-well chamber slide and allow it to solidify at 37°C.
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Add complete medium containing various concentrations of CRT0066854 or DMSO (vehicle control) on top of the gel.
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Culture the cells for several days (e.g., 6-10 days), replacing the medium every 2-3 days.
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Fix, permeabilize, and stain the resulting cellular structures (spheroids) with fluorescent probes.
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Image the spheroids using a confocal microscope and analyze their morphology (e.g., formation of a central lumen, which indicates proper polarization).
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Conclusion
CRT0066854 is a valuable chemical probe for studying the roles of atypical PKCs in cell polarity, proliferation, and oncogenic signaling. Its high potency and selectivity, combined with a well-characterized mechanism of action, make it an important tool for researchers in both basic science and drug discovery. The experimental protocols provided in this guide offer a framework for the further investigation and application of this compound.
